molecular formula C13H15NO2S B14381772 2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 88683-33-4

2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14381772
CAS No.: 88683-33-4
M. Wt: 249.33 g/mol
InChI Key: MUCPBQVDXBZFEJ-UHFFFAOYSA-N
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Description

2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is an organic compound with a unique structure that includes a sulfanyl group attached to an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with a sulfanyl reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in an organic solvent such as dichloromethane, with a base like triethylamine, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The isoindole core can interact with various biological pathways, potentially affecting cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Methylbutyl)sulfanyl]-1H-3,1-benzimidazol-3-ium: Similar structure but with a benzimidazole core.

    4-[(3-Methylbutyl)sulfanyl]-1,2-dithiolane: Contains a dithiolane ring instead of an isoindole dione.

Uniqueness

2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione core, which imparts distinct chemical and biological properties

Properties

CAS No.

88683-33-4

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)isoindole-1,3-dione

InChI

InChI=1S/C13H15NO2S/c1-9(2)7-8-17-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-6,9H,7-8H2,1-2H3

InChI Key

MUCPBQVDXBZFEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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